5'-O-(4,4'-Dimethoxytrityl)-N 2-isobutyryl-guanosine
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Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry, where it serves as a building block for the synthesis of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into longer nucleotide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine typically involves the protection of the guanosine molecule at specific positions to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used to protect the 5’-hydroxyl group, while the isobutyryl group protects the N2 position. The synthesis usually involves the following steps:
- Protection of the 5’-hydroxyl group with the DMT group.
- Protection of the N2 position with the isobutyryl group.
- Purification of the protected guanosine.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the protection and deprotection steps, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and isobutyryl groups to expose the reactive sites on the guanosine molecule.
Coupling Reactions: Formation of phosphodiester bonds with other nucleotides to create oligonucleotides.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) are used to remove the DMT group, while basic conditions (e.g., ammonia) are used to remove the isobutyryl group.
Coupling: Phosphoramidite chemistry is commonly used, involving reagents such as tetrazole and acetonitrile.
Major Products Formed
The major products formed from these reactions are oligonucleotides, which are short sequences of nucleotides used in various molecular biology applications.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is widely used in scientific research, particularly in the following areas:
DNA and RNA Synthesis: As a building block for the synthesis of custom DNA and RNA sequences.
Gene Editing: In the development of CRISPR and other gene-editing technologies.
Diagnostics: In the creation of probes and primers for PCR and other diagnostic assays.
Therapeutics: In the development of antisense oligonucleotides and other nucleotide-based therapies.
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves its incorporation into oligonucleotide chains during synthesis. The protective groups ensure that the molecule remains stable and reactive at the desired positions, allowing for efficient coupling with other nucleotides. Once incorporated, the protective groups are removed, and the resulting oligonucleotide can participate in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-adenosine
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-cytidine
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-thymidine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is unique due to its specific protective groups, which provide stability and reactivity during oligonucleotide synthesis. Compared to other similar compounds, it offers distinct advantages in terms of yield and efficiency in the synthesis of guanine-containing oligonucleotides.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O8/c1-20(2)31(43)38-34-37-30-27(32(44)39-34)36-19-40(30)33-29(42)28(41)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26,28-29,33,41-42H,18H2,1-4H3,(H2,37,38,39,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBHRGSXXKZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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